molecular formula C26H30FN3O2 B2515818 1-乙基-3-((4-(2-氟苯基)哌嗪-1-基)(对甲苯基)甲基)-4-羟基-6-甲基吡啶-2(1H)-酮 CAS No. 939240-67-2

1-乙基-3-((4-(2-氟苯基)哌嗪-1-基)(对甲苯基)甲基)-4-羟基-6-甲基吡啶-2(1H)-酮

货号 B2515818
CAS 编号: 939240-67-2
分子量: 435.543
InChI 键: YLPQWOZRHJKRPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a synthetic molecule that appears to be related to a class of compounds designed to interact with the dopamine transporter (DAT). This interaction is crucial in the context of developing therapeutic agents for cocaine abuse, as cocaine exerts its effects primarily through inhibiting the reuptake of dopamine, leading to increased concentrations of dopamine in the synaptic cleft.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of creating potential cocaine-abuse therapeutic agents. For instance, a series of compounds related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine were designed and synthesized. These compounds were modified by adding hydroxy and methoxy substituents to the benzene ring to create potent and selective ligands for the DAT . Additionally, optically pure phenyl- and non-phenyl-substituted piperazines were synthesized, with the S configuration analogues showing more selectivity for the DAT over the serotonin transporter (SERT) . These synthesis efforts are indicative of the complex chemical manipulations required to achieve high affinity and selectivity for the DAT.

Molecular Structure Analysis

The molecular structure of compounds related to the one has been analyzed in terms of their affinity for the DAT. The presence of hydroxyl groups and the stereochemistry of the molecule, particularly the S configuration of the hydroxyl group, have been found to be important for selectivity and affinity towards the DAT . The structural analysis of these compounds is critical for understanding how they interact with the DAT and how modifications can enhance their therapeutic potential.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the introduction of oxygen-containing functionalities, such as hydroxy and methoxy groups, to the phenylpropyl moiety. These modifications have led to the creation of ketones and benzylic alcohols that exhibit varying degrees of affinity for the DAT and potency in inhibiting dopamine uptake . The reactions are carefully designed to produce compounds with the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to make them suitable for extended-release formulations. For example, the introduction of medium-chain carboxylic acid esters was aimed at forming oil-soluble prodrugs amenable to depot injection techniques, which could provide a long-lasting therapeutic effect . The physical properties such as solubility, stability, and oil-solubility are crucial for the development of a drug that can be administered less frequently while maintaining its efficacy.

科学研究应用

在药物开发中的合成和评估

一项研究重点是 D2 样受体的配体合成和评估,其中已研究具有芳基烷基取代基的化合物(包括那些类似于指定化合物的核心结构的化合物),以了解它们对 D2 样受体的效力和选择性。这项研究旨在了解如何优化这些化合物以用于治疗目的,特别是在抗精神病药物的背景下。这些分子中不同药效基团的复杂相互作用有助于它们的的选择性和效力,突显了开发具有更少副作用的更有效药物的潜力 (Sikazwe 等,2009)

在 DNA 相互作用中的作用

另一个感兴趣的领域是小沟结合剂(如 Hoechst 33258 及其类似物)的研究,它们与所述化合物具有结构相似性。已知这些分子与双链 DNA 的小沟牢固结合,对富含 AT 的序列表现出特异性。这种结合能力对于从荧光 DNA 染色到针对特定 DNA 区域的新治疗剂的潜在开发等应用至关重要。了解这些化合物如何与 DNA 相互作用有助于合理设计针对遗传疾病和癌症的药物 (Issar & Kakkar,2013)

治疗用途和药物设计

哌嗪衍生物作为分子结构的一部分,在许多药物的治疗应用中发挥着重要作用。这些衍生物已被纳入具有广泛治疗用途的药物中,包括抗精神病药、抗抑郁药、抗癌药和抗炎药。哌嗪环作为药效基团的灵活性允许合理设计分子以针对各种疾病。哌嗪环上取代基的修饰显着影响所得分子的药代动力学和药效学特性,为药物发现和开发提供了见解 (Rathi 等,2016)

属性

IUPAC Name

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2/c1-4-30-19(3)17-23(31)24(26(30)32)25(20-11-9-18(2)10-12-20)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPQWOZRHJKRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。